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Abstract
Carlactone, a carotenoid-derived lactone, has been identified as a pivotal intermediate in the

biosynthesis of strigolactones (SLs), a class of phytohormones that regulate diverse aspects of

plant development and interaction with symbiotic and parasitic organisms. This technical guide

provides a comprehensive overview of the discovery of carlactone, detailing the key

experiments, enzymatic conversions, and signaling pathways. Quantitative data are

summarized in structured tables for comparative analysis, and detailed experimental protocols

are provided for key methodologies. Visual diagrams generated using Graphviz are included to

illustrate the intricate molecular pathways, offering a valuable resource for researchers in plant

biology, biochemistry, and agrochemical development.

Introduction
Strigolactones (SLs) are a class of terpenoid lactones that play crucial roles in plant

architecture, particularly in the inhibition of shoot branching.[1][2] Initially identified as

germination stimulants for parasitic weeds of the genera Striga and Orobanche, they were later

recognized as essential signaling molecules in the establishment of symbiosis with arbuscular

mycorrhizal fungi.[1][3] The elucidation of the SL biosynthetic pathway has been a significant

area of research, leading to the groundbreaking discovery of carlactone as a central precursor.

[1][4][5]
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This guide delves into the technical details surrounding the discovery of carlactone, providing

an in-depth resource for scientists working to understand and manipulate the strigolactone

pathway for agricultural and biotechnological applications.

The Biosynthetic Pathway of Carlactone
The journey from a common plant pigment to a potent signaling molecule is a multi-step

enzymatic process. Carlactone is synthesized from all-trans-β-carotene, a C40 carotenoid,

through the sequential action of three key enzymes.[5][6][7]

Key Enzymes and Reactions
The conversion of all-trans-β-carotene to carlactone is a three-step process:

Isomerization: The pathway is initiated by the β-carotene isomerase DWARF27 (D27), which

converts all-trans-β-carotene to 9-cis-β-carotene.[5][6] This stereospecific isomerization is a

critical priming step for the subsequent cleavage reactions.

First Cleavage: The CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) then cleaves 9-

cis-β-carotene to produce 9-cis-β-apo-10′-carotenal and β-ionone.[6][8]

Second Cleavage and Rearrangement: Finally, CAROTENOID CLEAVAGE DIOXYGENASE

8 (CCD8) acts on 9-cis-β-apo-10′-carotenal. This enzyme catalyzes a second cleavage and

a subsequent intramolecular rearrangement and cyclization to form carlactone.[1][4][6]

This biosynthetic cascade primarily occurs in the plastids, with the resulting carlactone being

exported to the cytoplasm for further modification.[7][9]
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Fig. 1: The biosynthetic pathway of carlactone from all-trans-β-carotene.
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From Carlactone to Bioactive Strigolactones
Carlactone itself exhibits some biological activity, but it is primarily a precursor to a diverse

array of strigolactones.[4][10] The conversion of carlactone into these downstream molecules

is catalyzed by cytochrome P450 monooxygenases of the CYP711A subfamily, with MORE

AXILLARY GROWTH 1 (MAX1) being a key and well-studied example in Arabidopsis thaliana.

[11][12][13]

MAX1 and its homologs catalyze the oxidation of carlactone.[11] In Arabidopsis, MAX1

converts carlactone into carlactonoic acid (CLA).[11][14] This conversion involves the

oxidation of the C-19 methyl group of carlactone.[11][15] Carlactonoic acid can then be further

metabolized, for instance by methylation to methyl carlactonoate (MeCLA), which has been

shown to be a bioactive compound that can interact with the strigolactone receptor.[11][16] In

other plant species, such as rice, MAX1 homologs can catalyze further cyclization reactions to

form the canonical ABC-ring structure of strigolactones like orobanchol.[8]

Strigolactone Signaling Pathway
The perception and transduction of the strigolactone signal involve a unique mechanism

centered around the α/β hydrolase receptor, DWARF14 (D14).[17][18][19]

The signaling cascade is initiated by the binding of a strigolactone molecule to the D14

receptor.[19] This binding event is followed by the hydrolysis of the strigolactone by D14.[17]

This hydrolysis is crucial as it leads to a conformational change in the D14 protein, creating a

covalently linked intermediate molecule (CLIM).[17] The altered conformation of D14 facilitates

its interaction with an F-box protein, MAX2 (in Arabidopsis) or D3 (in rice), which is a

component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[17][18][20] This

complex then targets transcriptional repressor proteins, such as SMXLs (SUPPRESSOR OF

MAX2 1-LIKE) in Arabidopsis or D53 in rice, for ubiquitination and subsequent degradation by

the 26S proteasome.[18][21] The degradation of these repressors derepresses the transcription

of downstream target genes, leading to the physiological responses associated with

strigolactones.
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Fig. 2: A simplified model of the strigolactone signaling pathway.
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Quantitative Data Summary
The discovery and characterization of carlactone have been supported by a wealth of

quantitative data from various experimental approaches.

Table 1: Endogenous Levels of Carlactone in Plant
Tissues

Plant Species Genotype Tissue
Carlactone
Level (pg/g
FW)

Reference

Oryza sativa Wild Type Root Mean ± SD (n=3) [1]

Oryza sativa
d10-1 (CCD8

mutant)
Root Not Detected [1]

Oryza sativa
d14-1 (SL

receptor mutant)
Root Highly Elevated [1]

Arabidopsis

thaliana
Wild Type (Col-0) Root Mean ± SD (n=3) [1]

Arabidopsis

thaliana

max4-8 (CCD8

mutant)
Root Not Detected [1]

Arabidopsis

thaliana

max1-4

(CYP711A1

mutant)

Root
Exceptionally

High
[1]

Arabidopsis

thaliana

atd14-2 (SL

receptor mutant)
Root High Level [1]

Note: Specific numerical values with standard deviations are often presented in the source

literature and should be consulted for precise comparisons.

Table 2: Kinetic Parameters of MAX1 Enzyme Activity
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Substrate Apparent Km (nM)
Apparent kcat
(min-1)

Reference

rac-Carlactone 413 ± 65 0.063 ± 0.003 [14]

rac-19-hydroxy-CL 960 ± 87 0.114 ± 0.003 [14]

Table 3: Biological Activity of Carlactone
Bioassay Treatment Concentration Effect Reference

Rice Tillering Carlactone
3 µM (daily for 2

weeks)

Rescued high-

tillering

phenotype of SL-

deficient mutants

[10]

Striga

hermonthica

Seed

Germination

Carlactone
Concentration-

dependent

Induced seed

germination
[10]

Experimental Protocols
The following sections provide an overview of the key experimental methodologies that were

instrumental in the discovery and characterization of carlactone.

In Vitro Enzyme Assays for Carlactone Biosynthesis
Objective: To demonstrate the enzymatic conversion of carotenoid precursors to carlactone by

D27, CCD7, and CCD8.

Methodology:

Recombinant Protein Expression: The cDNAs for D27, CCD7, and CCD8 from a plant

species (e.g., rice, Arabidopsis) are cloned into expression vectors and transformed into a

suitable host, such as E. coli. The recombinant proteins are then expressed and purified.[8]

Enzyme Reaction: The purified enzymes are incubated with their respective substrates in a

reaction buffer. For the complete pathway, all-trans-β-carotene is incubated with D27, CCD7,
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and CCD8.[5]

Product Extraction: After the reaction, the products are extracted from the aqueous phase

using an organic solvent (e.g., ethyl acetate).

Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography

(HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify

the formation of carlactone.[8]
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Expression & Purification

(D27, CCD7, CCD8)

Incubation of Enzymes
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Organic Solvent
Extraction
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Fig. 3: Workflow for the in vitro biosynthesis of carlactone.

Quantification of Endogenous Carlactone by LC-MS/MS
Objective: To detect and quantify carlactone in plant tissues.

Methodology:
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Sample Preparation: Plant tissues (e.g., roots) are harvested, frozen in liquid nitrogen, and

ground to a fine powder.

Extraction: The powdered tissue is extracted with a suitable solvent mixture (e.g., acetone or

ethyl acetate). A known amount of a labeled internal standard (e.g., 13C-labeled carlactone)

is added for accurate quantification.[1][22]

Purification: The crude extract is purified using Solid Phase Extraction (SPE) or other

chromatographic techniques to remove interfering compounds.

LC-MS/MS Analysis: The purified extract is injected into a Liquid Chromatography system

coupled to a Tandem Mass Spectrometer (LC-MS/MS). The separation is typically performed

on a C18 reverse-phase column. The mass spectrometer is operated in Multiple Reaction

Monitoring (MRM) mode, using specific precursor-to-product ion transitions for both

endogenous carlactone and the labeled internal standard.[1][22]

Quantification: The amount of endogenous carlactone is calculated by comparing the peak

area of the endogenous analyte to that of the internal standard.

Strigolactone Bioassays
Objective: To assess the biological activity of carlactone and other strigolactone-related

molecules.

Methodologies:

Shoot Branching Inhibition Assay:

Seedlings of strigolactone-deficient mutants (e.g., max mutants in Arabidopsis, d mutants

in rice) are grown.[10]

A solution of the test compound (e.g., carlactone) or a control is applied to the axillary

buds or the growth medium.

The number and length of axillary branches are measured over time and compared to

control-treated plants.[10]

Parasitic Seed Germination Assay:
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Seeds of a parasitic plant (e.g., Striga hermonthica) are pre-conditioned in the dark on

moist filter paper.

A solution of the test compound at various concentrations is applied to the pre-conditioned

seeds.

The germination rate is determined by counting the number of seeds with a protruding

radicle after a specific incubation period.[10]

Protoplast-based Luciferase Reporter Assay:

A reporter construct is created where the expression of a luciferase gene is driven by a

strigolactone-responsive promoter, or a fusion of the D14 receptor to luciferase is used.

[23][24][25]

This construct is transformed into plant protoplasts.

The protoplasts are treated with the test compound.

The luciferase activity is measured using a luminometer, providing a quantitative measure

of the activation of the strigolactone signaling pathway.[23][24]

Conclusion
The discovery of carlactone has been a landmark achievement in plant hormone biology,

providing a crucial link between carotenoids and the diverse world of strigolactones. The

elucidation of its biosynthetic and signaling pathways has opened up new avenues for

understanding plant development and its interactions with the environment. The technical

approaches detailed in this guide have been fundamental to these discoveries and will continue

to be invaluable tools for researchers and drug development professionals seeking to modulate

strigolactone biology for the improvement of crop yields and the management of parasitic

weeds. The ongoing investigation into the downstream metabolism of carlactone and the

intricacies of its signaling network promises to yield further exciting insights into the complex

life of plants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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